(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol
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Overview
Description
(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a piperazine moiety and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the trifluoromethylphenyl group: This can be done through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to optimize product formation.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors, modulating their activity.
Enzymes: It may inhibit or activate enzymes, affecting biochemical pathways.
Ion channels: The compound may influence ion channel function, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-phenylpyrrolidin-3-ol: Lacks the trifluoromethyl group.
(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol: Has the trifluoromethyl group in a different position.
Uniqueness
The presence of the trifluoromethyl group in (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets.
Properties
IUPAC Name |
(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O/c22-21(23,24)17-5-3-4-16(12-17)13-26-14-18(19(29)15-26)27-8-10-28(11-9-27)20-6-1-2-7-25-20/h1-7,12,18-19,29H,8-11,13-15H2/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPMQCOPHXWBMX-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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